![molecular formula C11H9FN6 B2745457 N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine CAS No. 338403-49-9](/img/structure/B2745457.png)

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

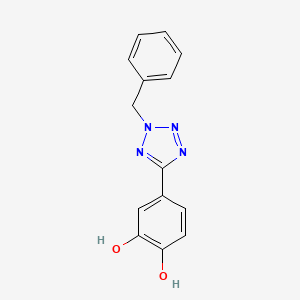

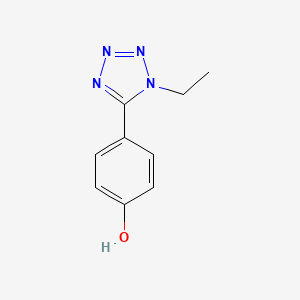

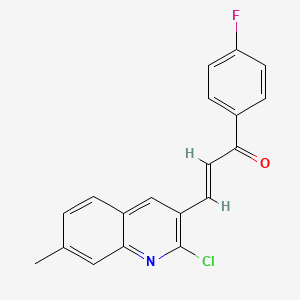

“N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine” is a complex organic compound. It is a type of pyrazolopyrimidine, which is a class of compounds containing a pyrazolopyrimidine moiety, a fused ring system made up of pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of such compounds often involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . Fluoroacylation and fluorobenzylation of certain compounds can lead to the formation of these pyrazolopyrimidines . Ring closure reactions with thiourea can also be used to synthesize these compounds .Molecular Structure Analysis

The molecular structure of this compound, like other pyrazolopyrimidines, is characterized by a fused ring system made up of pyrazole and pyrimidine rings . The presence of fluorophenyl and diamine groups further characterizes this specific compound.Chemical Reactions Analysis

Nitration reactions are often used for the selective synthesis of novel, high-performing nitramine-based materials . Nitration reactions of the fused 5,7-diamino pyrimidine derivative under different nitric acid concentrations were examined .科学的研究の応用

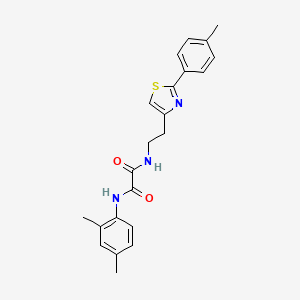

Synthesis and Biological Activity

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine derivatives have been synthesized and evaluated for their biological activities. A study focused on the synthesis of a series of derivatives linked with morpholinophenyl groups, showcasing their larvicidal activity against third instar larvae. Compounds exhibited significant activity, suggesting potential as insecticidal agents (Gorle et al., 2016).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidines has highlighted their potential in exhibiting A1 adenosine receptor affinity. A study synthesizing analogues of 1-methylisoguanosine revealed compounds with potent activity, suggesting therapeutic applications in modulating adenosine receptors (Harden et al., 1991).

Photophysical Properties

The integration of pyrazolo[1,5-a]pyrimidine with triphenylamine systems has been explored for its intramolecular charge transfer (ICT) properties. These compounds demonstrated significant photophysical properties, including high fluorescence quantum yields, indicating potential applications in material science and sensing technologies (Tigreros et al., 2021).

Therapeutic Potential Against Bcr-Abl T315I Mutant

A study leveraging the structure of pyrazolo[3,4-d]pyrimidines conducted a cross-docking simulation on the Bcr-Abl T315I mutant, identifying compounds with significant activity. This highlights the potential for these compounds in targeting specific mutations associated with leukemia, providing a pathway for developing targeted cancer therapies (Radi et al., 2013).

Fluorescence in Biomarkers

The fluorescent properties of imidazo[1,2-a]pyridine and pyrimidine derivatives have been studied for their potential as biomarkers and photochemical sensors. The ability to emit light in various organic solvents and media demonstrates their application in bioimaging and sensing (Velázquez-Olvera et al., 2012).

Development of Functional Fluorophores

Research into 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for synthesizing novel functional fluorophores shows their utility in creating fluorescent probes. These compounds, with their large Stokes shift and strong fluorescence intensity, offer promising applications in detecting biologically or environmentally relevant species (Castillo et al., 2018).

将来の方向性

作用機序

Target of Action

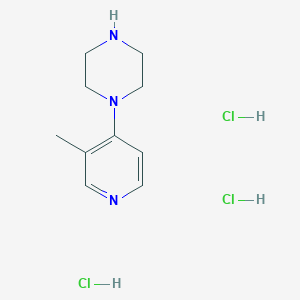

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine might interact with its targets to suppress inflammatory responses.

Biochemical Pathways

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that the compound might affect the biochemical pathways involving these mediators.

Result of Action

Given its potential anti-inflammatory effects, it can be inferred that the compound might help in reducing inflammation at the molecular and cellular levels .

特性

IUPAC Name |

N-(2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)17-18-6-14-11-7(10(18)13)5-15-16-11/h1-6,13,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJFQKYFLAEUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN2C=NC3=C(C2=N)C=NN3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)

![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)